An In-Depth Technical Guide to the Core Chemical Properties of N-Desmethyl Topotecan-d3
An In-Depth Technical Guide to the Core Chemical Properties of N-Desmethyl Topotecan-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of N-Desmethyl Topotecan-d3, a key metabolite of the chemotherapeutic agent Topotecan (B1662842). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism, and pharmacokinetic studies.
Chemical and Physical Properties
N-Desmethyl Topotecan-d3 is the deuterated form of N-Desmethyl Topotecan, the primary metabolite of Topotecan. The incorporation of three deuterium (B1214612) atoms on the N-methyl group makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.
Table 1: Core Chemical Properties of N-Desmethyl Topotecan-d3
| Property | Value | Source(s) |
| Chemical Name | (4S)-4-Ethyl-4,9-dihydroxy-10-[(methylamino-d3)methyl]-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | [1] |
| CAS Number | 1217633-79-8 | [1][2][3][4] |
| Molecular Formula | C₂₂H₁₈D₃N₃O₅ | [1][2][3] |
| Molecular Weight | 410.44 g/mol | [1][2][3] |
| Product Format | Neat Solid | [2][3] |
| Purity | ≥90% | [1] |
Table 2: Chemical Properties of Unlabeled N-Desmethyl Topotecan
| Property | Value | Source(s) |
| CAS Number | 190710-79-3 | [2][3][5][6] |
| Molecular Formula | C₂₂H₂₁N₃O₅ | [5][6] |
| Molecular Weight | 407.42 g/mol | [6] |
| Appearance | Yellow to Dark Yellow Solid | [7] |
| Solubility | DMSO (Slightly), Methanol | [7] |
| Storage | Refrigerator (2-8°C), under inert atmosphere, hygroscopic | [7][8] |
| Melting Point | >138°C (decomposes) | [7] |
Metabolic Pathway and Mechanism of Action
Topotecan, a semi-synthetic analog of camptothecin, is a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication.[9] The primary metabolic pathway for Topotecan involves hepatic N-demethylation to form N-Desmethyl Topotecan.[10][11] Both Topotecan and its N-desmethyl metabolite can exist in a pharmacologically active lactone form and an inactive open-ring carboxylate form, with the equilibrium being pH-dependent.[10]
The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of these breaks.[9] When a DNA replication fork encounters this stabilized complex, it results in the formation of a double-strand break, which ultimately triggers apoptosis and cell death.[9]
Experimental Protocols
Synthesis of N-Desmethyl Topotecan
Bioanalytical Method for N-Desmethyl Topotecan
A sensitive and specific high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for the simultaneous determination of Topotecan and N-Desmethyl Topotecan in plasma.[11] This method can be adapted for the quantification of N-Desmethyl Topotecan-d3 by utilizing tandem mass spectrometry (LC-MS/MS) for detection, which is the standard for bioanalytical studies using deuterated internal standards.
Sample Preparation (Plasma): [11]
-
Deproteinize plasma samples.
-
Vortex and centrifuge the samples.
-
Dilute the methanolic extract with water for analysis of the lactone form or with 1.5% phosphoric acid for total (lactone + carboxylate) forms.
HPLC Conditions: [11]
-
Column: Agilent SB-C(18) reversed-phase analytical column with a Varian ChromGuard RP guard column.
-
Column Temperature: 50°C.
-
Mobile Phase: Methanol-aqueous buffer (27:73, v/v). The aqueous buffer consists of 75 mM potassium phosphate (B84403) and 0.2% triethylamine, adjusted to pH 6.5.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 100 µL.
Fluorescence Detection: [11]
-
Excitation Wavelength: 376 nm.
-
Emission Wavelength: 530 nm.
Mass Spectrometric Detection (for N-Desmethyl Topotecan-d3): For the analysis of N-Desmethyl Topotecan-d3 as an internal standard, detection would be performed using a tandem mass spectrometer. The mass transitions would be specific for the analyte (N-Desmethyl Topotecan) and the internal standard (N-Desmethyl Topotecan-d3).
Experimental Workflow for Bioanalysis
The use of a deuterated internal standard like N-Desmethyl Topotecan-d3 is critical for accurate quantification in complex biological matrices. The following diagram illustrates a typical experimental workflow for a bioanalytical assay.
This workflow highlights the key steps from sample collection to the final quantification of the analyte of interest, demonstrating the integral role of the deuterated internal standard in ensuring accurate and reliable results.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 3. scialert.net [scialert.net]
- 4. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and structural confirmation of N-desmethyl topotecan, a metabolite of topotecan | Semantic Scholar [semanticscholar.org]
- 7. Elucidation of Mechanisms of Topotecan-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Oncology [pharmacology2000.com]
- 11. Topotecan - Wikipedia [en.wikipedia.org]
